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Compound of Interest

Compound Name: DG026

Cat. No.: B607088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DG026 is a potent and selective inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-

dependent enzyme implicated in various physiological processes, including cognitive function

and glucose metabolism.[1] Its chemical formula is C35H40N3O4P, with a molecular weight of

597.70 g/mol .[1] The precise characterization of DG026 is critical for its development as a

therapeutic agent. These application notes provide detailed protocols for the analysis of DG026
using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two fundamental

techniques for structural elucidation and purity assessment of small molecules.
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Property Value

IUPAC Name

(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-

yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-

phenylpropyl)phosphinic acid[1]

CAS Number 2035046-17-2[1]

Molecular Formula C35H40N3O4P[1]

Molecular Weight 597.70 g/mol [1]

Purity ≥98%[2]

Appearance Solid[2]

NMR Spectroscopic Analysis of DG026
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural

elucidation of organic molecules. The following tables present the predicted ¹H and ¹³C NMR

data for DG026. These predicted values are for illustrative purposes and should be confirmed

with experimental data.

Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.10 - 7.40 m 20H Aromatic protons

4.50 m 1H CH-N (amide)

4.20 m 1H
CH-N

(phosphinamide)

3.00 - 3.20 m 4H CH2-Ph

2.50 - 2.80 m 4H CH2-P, CH2-C=O

1.80 - 2.10 m 4H Aliphatic CH2

1.50 m 1H Aliphatic CH

8.00 br s 2H NH2 (amide)

7.80 br s 2H NH2 (phosphinamide)

10.50 br s 1H P-OH

Predicted ¹³C NMR Data
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Chemical Shift (ppm) Assignment

175.0 C=O (amide)

140.0 - 145.0 Quaternary Aromatic C

125.0 - 130.0 Aromatic CH

55.0 CH-N (amide)

52.0 CH-N (phosphinamide)

40.0 CH2-Ph

38.0 CH2-P

35.0 CH2-C=O

30.0 - 32.0 Aliphatic CH2

28.0 Aliphatic CH

Mass Spectrometric Analysis of DG026
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound. For DG026, Electrospray Ionization (ESI) is a suitable method.

Predicted Mass Spectrometry Data
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Parameter Value

Ionization Mode ESI-Positive

Expected [M+H]⁺ 598.2831

Expected [M+Na]⁺ 620.2650

Major Predicted Fragments

m/z Assignment

451.2 Loss of phenylpropylamine

334.1 Cleavage of the amide bond

223.1 Diphenylmethyl cation

91.1 Tropylium ion

Experimental Protocols
NMR Spectroscopy Protocol

Sample Preparation:

Accurately weigh 5-10 mg of DG026.

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or

CD3OD).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3-4 seconds
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Spectral Width: 12-16 ppm

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1-2 seconds

Spectral Width: 200-240 ppm

Data Processing:

Apply a Fourier transform to the acquired FID.

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak.

Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a stock solution of DG026 in a suitable solvent (e.g., methanol or acetonitrile) at a

concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Instrument Parameters:

Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b607088?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry (MS):

Ionization Source: Electrospray Ionization (ESI).

Polarity: Positive.

Capillary Voltage: 3-4 kV.

Drying Gas Temperature: 300-350 °C.

Drying Gas Flow: 8-12 L/min.

Scan Range: m/z 100-1000.

Data Analysis:

Extract the mass spectrum for the chromatographic peak corresponding to DG026.

Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

Analyze the fragmentation pattern to confirm the structure.
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NMR Analysis

Mass Spectrometry Analysis

Sample Preparation
(5-10 mg in 0.6 mL solvent)

Data Acquisition
(1H, 13C, 2D NMR)

Data Processing
(FT, Phasing, Referencing) Structural Elucidation

Sample Preparation
(1-10 µg/mL solution)

LC-MS Analysis
(ESI Positive Mode) Data Extraction Molecular Weight and

Formula Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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